![molecular formula C30H44O8 B1209189 [(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B1209189.png)
[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate
Overview
Description
[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate is a natural product found in Bipolaris sacchari, Stachybotrys elegans, and Stachybotrys bisbyi with data available.
Scientific Research Applications
Isomer Distribution Analysis
- Study on the effect of solvents on the distribution of configurational and conformational isomers of apo-tirucallol, related to the compound , shows the geometries and distributions of different isomers in various solvents like methanol, chloroform, and acetone (Ren et al., 2008).
Synthesis Techniques and Intermediate Compounds
- Research on the synthesis utilizing the β-carbonyl system, part of the chemical structure of the compound, highlights the creation of intermediate compounds important in chemical synthesis (Iijima et al., 1979).
- Development of regio- and stereo-selective synthesis methods for related compounds shows the importance of controlled chemical reactions in creating specific molecular configurations (Rozek et al., 2001).
Designer Substrates and Heterocyclic Scaffolds
- The creation of designer substrates for synthesizing important heterocyclic scaffolds indicates the role of complex compounds like the one in advanced organic synthesis (Pandey et al., 2012).
Cyclization Techniques and Structural Analysis
- Studies on iodine-catalyzed cyclization techniques for the synthesis of xanthene compounds provide insight into the methods used for creating complex molecular structures (Luna et al., 2009).
- Research on non-iterative asymmetric synthesis of polyketide spiroketals indicates the complexity and specificity required in synthesizing molecules related to this compound (Meilert et al., 2004).
Advanced Organic Synthesis and Metabolism Studies
- Investigation into the metabolism of novel antiangiogenic agents provides an example of how complex organic molecules are metabolized and transformed in biological systems (Kim et al., 2005).
properties
IUPAC Name |
[2-[12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSYUCZPPVXEKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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